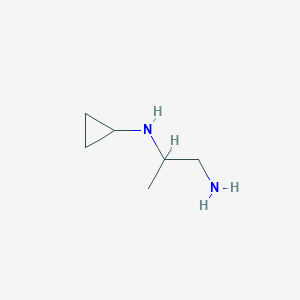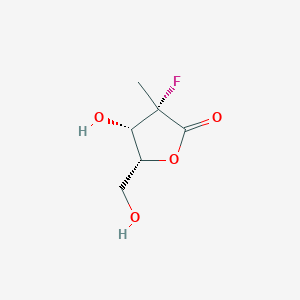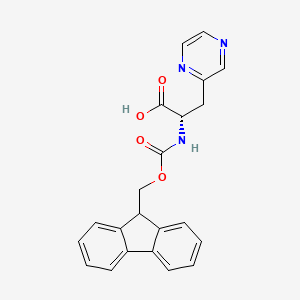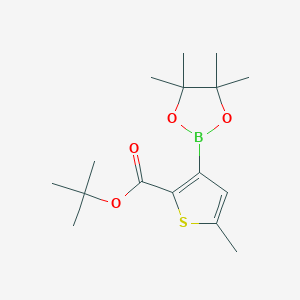
3-(3-Iodopropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodopropyl)pyridine is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where an iodopropyl group is attached to the third carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(3-Iodopropyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored, as it can significantly reduce reaction times and improve product yields compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Iodopropyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the iodopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 3-propylpyridine.
Wissenschaftliche Forschungsanwendungen
3-(3-Iodopropyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.
Wirkmechanismus
The mechanism of action of 3-(3-Iodopropyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodopropyl group can facilitate the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Bromopropyl)pyridine
- 3-(3-Chloropropyl)pyridine
- 3-(3-Fluoropropyl)pyridine
Comparison
3-(3-Iodopropyl)pyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to different reactivity and selectivity in chemical reactions. For example, the iodine atom is more easily displaced in nucleophilic substitution reactions compared to bromine or chlorine, making this compound a more reactive intermediate .
Eigenschaften
CAS-Nummer |
208167-84-4 |
|---|---|
Molekularformel |
C8H10IN |
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
3-(3-iodopropyl)pyridine |
InChI |
InChI=1S/C8H10IN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 |
InChI-Schlüssel |
WDSKLPKCQAOHBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


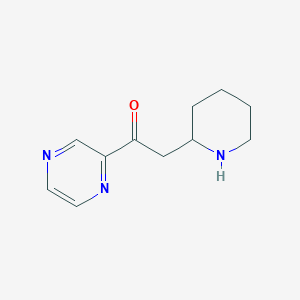
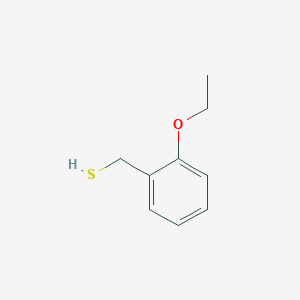
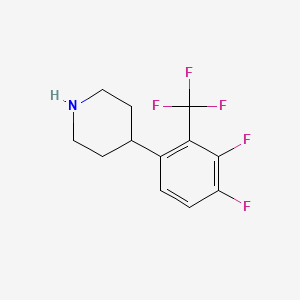
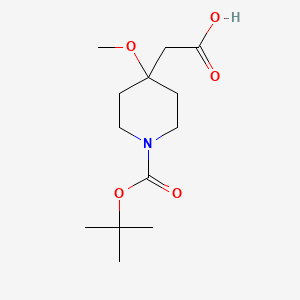
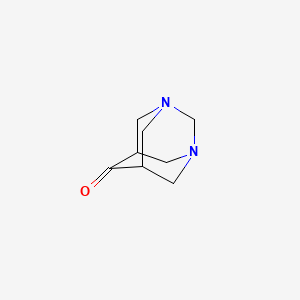
![tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327930.png)
![8-Fluoro-1-azaspiro[4.5]decane](/img/structure/B13327933.png)
![1,6-Dioxaspiro[3.4]octan-3-amine](/img/structure/B13327935.png)
